molecular formula C6H11NOS B8511975 5-Ethylthio pyrrolidin-2-one

5-Ethylthio pyrrolidin-2-one

Cat. No. B8511975
M. Wt: 145.23 g/mol
InChI Key: MQTDGDQYHNDLIW-UHFFFAOYSA-N
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Patent
US04897414

Procedure details

A mixture of 2.8 g of 5-hydroxy-pyrrolidin-2-one in 25 cm3 of ethylmercaptan is made to react for 4 hours at 20° C. with 1.4 g of Amberlite IR 120 H. The mixture is diluted with ethyl ether, the solvent is distilled off, and 2.6 g of the expected product is obtained, m.p. 65°-68° C. after crystallizing from isopropyl ether, m.p. 68°-70° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[NH:6][C:5](=O)[CH2:4][CH2:3]1.[CH2:8]([SH:10])[CH3:9]>C(OCC)C>[CH2:8]([S:10][CH:5]1[NH:6][C:2](=[O:1])[CH2:3][CH2:4]1)[CH3:9]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
OC1CCC(N1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 4 hours at 20° C. with 1.4 g of Amberlite IR 120 H
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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